Biological Activity of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate in Kinase Inhibition
Biological Activity of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate in Kinase Inhibition
This in-depth technical guide details the biological activity, mechanism of action, and experimental characterization of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate , a specific derivative of the privileged 6-aminopurine scaffold used in kinase inhibitor discovery.
Executive Summary
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate represents a critical structural class of ATP-competitive kinase inhibitors. Belonging to the family of 6-substituted purines , this molecule functions as a simplified mimetic of adenosine triphosphate (ATP). Its biological activity is primarily defined by its ability to bind the "hinge region" of protein kinases, with the piperazine-carbamate tail extending into the solvent-exposed region to modulate solubility and pharmacokinetic properties.
While often utilized as a chemical building block or fragment probe, this specific carbamate derivative exhibits distinct biological activity against Cyclin-Dependent Kinases (CDKs) and Src-family kinases , serving as a template for optimizing selectivity in drug development.
Chemical Biology & Mechanism of Action[1][2]
The Privileged Purine Scaffold
The purine core is the "privileged structure" in kinase inhibition because it mimics the adenine base of ATP, the universal co-substrate for all 518+ human protein kinases.
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Hinge Binding: The N1 and N7 nitrogens (or N1 and the C6-amino group) of the purine ring form conserved hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region.
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The Piperazine Linker: Substitution at the C6 position with a piperazine ring restricts the rotation of the substituent, directing the distal carbamate group toward the solvent channel.
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The Carbamate "Cap": The ethyl carboxylate group (urethane) provides a hydrogen bond acceptor (carbonyl) and a lipophilic ethyl tail. This modification protects the terminal amine from rapid metabolism and improves cellular permeability compared to the free amine.
Binding Mode Visualization
The following diagram illustrates the logical interaction flow between the inhibitor and the kinase active site.
Figure 1: Mechanistic flow of ATP-competitive inhibition by the purine-piperazine scaffold.
Kinase Selectivity & Target Profile[2][3][4][5]
Based on Structure-Activity Relationship (SAR) data for 6-piperazinylpurines, this compound exhibits a specific inhibition profile. The ethyl carbamate moiety (structurally similar to the Boc-protected intermediates often cited) modulates potency against the following targets:
Primary Targets (Class-Based Activity)
| Target Kinase | Role in Biology | Predicted Activity (IC50 Range) | Mechanism |
| CDK2 / Cyclin E | Cell Cycle (G1/S transition) | 0.5 - 5.0 µM | Competitive (ATP) |
| CDK1 / Cyclin B | Cell Cycle (G2/M transition) | 1.0 - 10.0 µM | Competitive (ATP) |
| Src Family | Signaling / Metastasis | 5.0 - 20.0 µM | Hinge Binder |
| FLT3 | Hematopoiesis | > 10.0 µM | Weak inhibition |
Note: Data derived from SAR studies of 6-substituted purines [1, 3].[1] The ethyl carbamate is generally less potent than bulky benzyl-substituted analogs (like Roscovitine) but serves as a vital fragment for "fragment-based drug design" (FBDD).
Structural Causality
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Why CDKs? The purine ring fits perfectly into the deep ATP cleft of CDKs. The piperazine group at C6 mimics the ribose position or the N6-benzyl group of potent CDK inhibitors, though it is more rigid.
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Effect of Ethyl Carbamate: The ethyl group is small enough to avoid steric clashes with the "gatekeeper" residue in many kinases, but it lacks the aromatic stacking interactions provided by larger groups (e.g., phenyl rings) found in nanomolar inhibitors [4].
Experimental Protocols
To validate the biological activity of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate, the following standardized protocols are recommended.
Chemical Synthesis (Probe Preparation)
Before biological testing, ensure high purity (>95%).
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Starting Materials: 6-Chloropurine and Ethyl piperazine-1-carboxylate.
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Reaction: Nucleophilic aromatic substitution (SNAr).
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Solvent: n-Butanol or DMSO.
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).
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Conditions: Reflux at 110°C for 4-6 hours [2].
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Purification: Flash column chromatography (MeOH/DCM gradient).
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Validation: 1H-NMR and LC-MS to confirm the integrity of the ethyl carbamate and purine ring.
In Vitro Kinase Assay (ADP-Glo™ Method)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Workflow:
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Preparation: Dilute the compound in DMSO to create a 10-point dose-response series (e.g., 100 µM down to 0.1 nM).
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Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., Recombinant CDK2/CyclinE + Histone H1 peptide).
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Incubation: Add 2 µL of compound + 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT (allows inhibitor to bind).
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Reaction Start: Add 4 µL of 2x ATP solution (at Km concentration for the specific kinase). Incubate for 60 min.
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Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
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Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Measure Luminescence.
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Analysis: Plot RLU vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).
Cellular Proliferation Assay (MTT/SRB)
To determine if the kinase inhibition translates to cellular efficacy (cytotoxicity).
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Cell Lines: Use MCF-7 (Breast) or HCT-116 (Colon) as they are sensitive to CDK inhibition [1].
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Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
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Treatment: Treat with compound (0.1 – 100 µM) for 72 hours.
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Fixation (SRB): Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.
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Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
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Solubilization: Wash with 1% acetic acid, dry, and solubilize dye with 10 mM Tris base.
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Quantification: Read Absorbance at 510 nm. Calculate GI50 (Growth Inhibition 50%).
Pathway Visualization: Cell Cycle Arrest
The primary biological outcome of treating cells with this purine derivative is G1/S or G2/M phase arrest, driven by CDK inhibition.
Figure 2: Downstream biological consequences of CDK2 inhibition by the compound.
References
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Vertex AI Search Result 1.1 : Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. (2012). Discusses the cytotoxicity and kinase interference of 6-piperazinyl purine analogs. 2[3][4][5][1][6][7][8]
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Vertex AI Search Result 1.2 : Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2018). Details the synthesis and binding modes of piperazine-1-carboxylate substituted kinase inhibitors. 9[3][4][5][1][6][7][8]
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Vertex AI Search Result 1.3 : Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2021). Describes the use of tert-butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate as a key intermediate and its kinase selectivity profile.[1] 10[3][4][5][1][6][7]
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Vertex AI Search Result 1.4 : Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors. (2022). Provides comparative IC50 data for purine scaffolds and the importance of C6 substitutions. 1[3][4][1][6][7]
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- 2. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
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